
3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide" is a chemical entity that appears to be related to herbicides and other agricultural chemicals based on the context of the provided papers. Although the papers do not directly discuss this compound, they provide insights into similar compounds and their behavior in various conditions.
Synthesis Analysis
The provided papers do not detail the synthesis of the specific compound . However, they do discuss transformations of related compounds in soil. For instance, the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil leads to the formation of two products through cyclization and hydrolysis processes . These reactions are influenced by factors such as soil temperature and moisture content. While this does not directly describe the synthesis of the compound , it suggests that similar compounds can undergo significant transformations in environmental conditions, which could be relevant for the synthesis and stability of "this compound".
Molecular Structure Analysis
The molecular structure of the compound is not analyzed in the provided papers. However, the structure of related compounds, such as the ones formed from the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, indicates that these molecules may have complex structures with multiple functional groups that can interact with their environment .
Chemical Reactions Analysis
The papers suggest that compounds similar to "this compound" can undergo chemical reactions in the soil. Specifically, compound I undergoes cyclization to form compound II, followed by hydrolysis to yield compound III . These reactions are dependent on environmental conditions such as temperature and soil type.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly discussed in the provided papers. However, the determination of a related compound, 3-chloro-N-hydroxy-2,2-dimethylpropanamide, by spectrophotometry indicates that such compounds can form stable complexes and have specific absorption characteristics in the presence of surfactants and under certain pH conditions . This suggests that the compound may also have specific spectrophotometric properties that could be used for its detection and quantification in solutions.
Applications De Recherche Scientifique
Chemical Synthesis and Crystal Structure
Synthesis Techniques : The synthesis of compounds related to "3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-dimethylpropanamide" often involves reactions under specific conditions to yield targeted chemical structures. For instance, one study detailed the synthesis of a compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, which was then analyzed using X-ray single crystal diffraction (Huang Ming-zhi et al., 2005).
Crystal Structure Analysis : The detailed analysis of crystal structures provides insights into the molecular configurations and interactions within compounds. The study by Huang Ming-zhi et al. (2005) determined the crystal structure of a related compound, revealing specific crystallographic parameters and demonstrating the outcomes of chemical reactions at the molecular level.
Potential Biological Activity
While the specific biological applications of "this compound" are not directly mentioned in the available research, compounds with similar structural features often undergo studies for their potential biological activities. Tetrazole derivatives, for example, have been explored for their inhibitory effects on certain enzymes, suggesting potential medicinal applications (B. J. Al-Hourani et al., 2016).
Propriétés
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2N5O/c1-13(2,7-14)12(22)17-6-11-18-19-20-21(11)8-3-4-9(15)10(16)5-8/h3-5H,6-7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGLEKWPHLTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

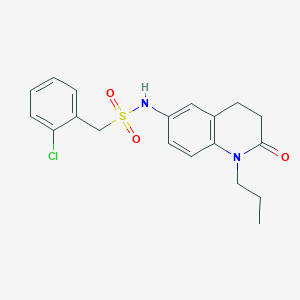
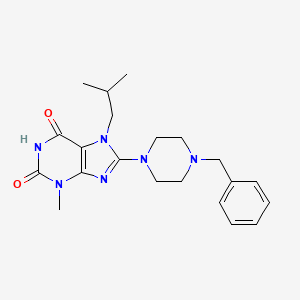
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
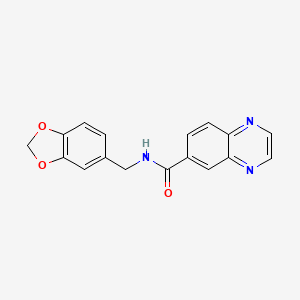
![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)
![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)
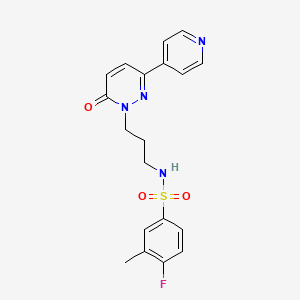
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2528967.png)
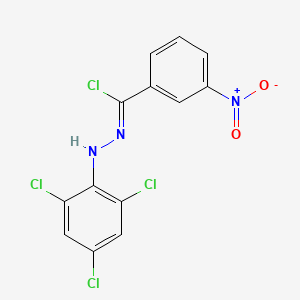
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(3-methoxybenzyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2528972.png)
![N-(2-ethylphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528973.png)
![ethyl (3E)-3-({[(E)-(2-nitrophenyl)-C-hydroxycarbonohydrazonoyl]formamido}imino)butanoate](/img/structure/B2528974.png)